molecular formula C10H9F2NO B6167859 (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one CAS No. 1181818-12-1

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one

Cat. No.: B6167859
CAS No.: 1181818-12-1
M. Wt: 197.18 g/mol
InChI Key: OWGSUNHQOOOHBW-VIFPVBQESA-N
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Description

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with a difluorophenyl reagent. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry at the 5-position. The reaction conditions often involve the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenylacetic acid
  • 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
  • 2-(2-Fluoro-5-methylphenyl)acetic acid

Uniqueness

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate followed by cyclization and subsequent hydrolysis.", "Starting Materials": [ "3,5-difluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3,5-difluoroaniline in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for several hours.", "Step 2: Add sodium ethoxide to the reaction mixture and continue heating under reflux for several more hours.", "Step 3: Cool the reaction mixture and add water. Acidify the mixture with hydrochloric acid to pH 1-2.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography to obtain (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one." ] }

CAS No.

1181818-12-1

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)9-1-2-10(14)13-9/h3-5,9H,1-2H2,(H,13,14)/t9-/m0/s1

InChI Key

OWGSUNHQOOOHBW-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CC(=CC(=C2)F)F

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC(=C2)F)F

Purity

95

Origin of Product

United States

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